Azido-PEG2-CH2CO2H
Overview
Description
Azido-PEG2-CH2CO2H (APCH) is a novel synthetic compound developed in recent years that has potential applications in both in vivo and in vitro research. APCH is a polyethylene glycol derivative with an azide group attached to the end of the molecule, and a carboxylic acid group at the other end. This unique combination of functional groups makes APCH a useful tool for creating covalent bonds between molecules, allowing for the formation of new compounds and structures. In addition, APCH can be used to modify proteins and other biomolecules, making it an important tool for research in the fields of biochemistry and molecular biology.
Scientific Research Applications
1. Cell Adhesion, Migration, and Shape Change
Azido-PEG-based compounds have been utilized in creating dynamic surface coatings for cell studies. For example, azido-[polylysine-g-PEG] facilitates spatially controlled dynamic cell adhesion, which is instrumental in tissue motility assays, patterned coculturing, and triggered cell shape change (van Dongen et al., 2013).
2. Synthesis of Azido-terminated Heterobifunctional Poly(ethylene glycol)s
New azido-terminated heterobifunctional PEG derivatives with primary amine and carboxyl end groups have been synthesized, showing potential in conjugation chemistry. This involves the utilization of azido functionality for conjugating various ligands through "click chemistry" (Hiki & Kataoka, 2007).
3. End-group Quantification of Functionalized PEG Azides
The quantification of azide incorporation in PEG polymers, which is crucial for their effective use in conjugation chemistry and targeted drug delivery, has been developed using Nuclear Magnetic Resonance (NMR) analysis. This method is applicable to bifunctional azido PEGs with various functional groups (Semple et al., 2016).
4. Preparation of Functionalized Copolymers for Drug Conjugation
Azido-carrying biodegradable polymers have been developed for postfunctionalization with alkynyl compounds via click chemistry. This has implications in drug delivery, with the ability to conjugate anticancer drugs and fluorescent dyes to polymers (Hu et al., 2013).
5. Site-specific PEGylation of Proteins
Azido-functionalized PEG derivatives have been used for site-specific PEGylation of proteins. This technique involves the incorporation of para-azidophenylalanine into proteins, facilitating selective PEGylation for therapeutic applications (Deiters et al., 2004).
6. Magnetic Behaviors in Azido-mediated Systems
Azido compounds have been significant in the construction of magnetic molecule materials, particularly in studying the magnetochemistry of azido metal compounds. This includes exploring various magnetic behaviors like ferromagnetism, ferrimagnetism, and antiferromagnetism (Zeng et al., 2009).
7. Water Dynamics in Cytoplasm-Like Crowded Environments
PEG's use as a macromolecular crowder to mimic cellular environments in vitro, with a focus on water structure and dynamics, has been researched. Azido-derivatized crowders provide insights into water interactions in crowded environments, relevant to biopolymer behavior in cytoplasm (Verma et al., 2016).
8. Poly (vinyl pyrrolidone)-Lipid Based Hybrid Nanoparticles
Azido-functionalized polymers have been used in developing hybrid nanoparticles for antiviral drug delivery. This includes zidovudine-loaded nanoparticles, enhancing cellular internalization and offering potential improvements in HIV/AIDS therapy (Joshy et al., 2017).
9. Synthesis of Heterobifunctional Linkers for Molecular Probes
Azido amine linkers have been synthesized for conjugating ligands to molecular probes. This process involves the use of tetraethylene glycol and is applicable to PEG derivatives of various lengths (Bertozzi & Bednarski, 1991).
10. Vibrational Signaling Along Polyethylene Glycol Chain
Research on azido-PEG-succinimide ester oligomers has revealed energy transport in molecules, with implications for developing new signal transduction strategies in molecular electronics and biochemistry (Lin & Rubtsov, 2012).
properties
IUPAC Name |
2-[2-(2-azidoethoxy)ethoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O4/c7-9-8-1-2-12-3-4-13-5-6(10)11/h1-5H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIIYNXOTJRSHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG2-CH2CO2H |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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